molecular formula C20H25N3O3S2 B2974381 4-(benzylsulfonyl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)piperidine-1-carboxamide CAS No. 2034467-48-4

4-(benzylsulfonyl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)piperidine-1-carboxamide

Cat. No.: B2974381
CAS No.: 2034467-48-4
M. Wt: 419.56
InChI Key: YZYYCDJEYTVEJM-UHFFFAOYSA-N
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Description

This compound features a piperidine-1-carboxamide core linked to a 4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl moiety via an amide bond, with a benzylsulfonyl group at the 4-position of the piperidine ring. The benzylsulfonyl substituent enhances metabolic stability and influences binding affinity to biological targets, such as kinases or receptors, by modulating electronic and steric properties .

Properties

IUPAC Name

4-benzylsulfonyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O3S2/c24-20(22-19-21-17-8-4-5-9-18(17)27-19)23-12-10-16(11-13-23)28(25,26)14-15-6-2-1-3-7-15/h1-3,6-7,16H,4-5,8-14H2,(H,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZYYCDJEYTVEJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)N=C(S2)NC(=O)N3CCC(CC3)S(=O)(=O)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-(Benzylsulfonyl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)piperidine-1-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following molecular formula and weight:

  • Molecular Formula : C20_{20}H25_{25}N3_3O3_3S2_2
  • Molecular Weight : 419.6 g/mol

The structure incorporates a benzylsulfonyl group linked to a piperidine ring and a tetrahydrobenzo[d]thiazole moiety. This unique arrangement is believed to contribute to its pharmacological properties.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, primarily through its interaction with various receptors and enzymes. Notably, it has been studied for its potential as a therapeutic agent in neurological disorders and pain management.

Key Biological Activities

  • Dopamine Receptor Modulation : The compound has shown promise as a dopamine receptor antagonist, particularly targeting the D4 receptor. This receptor is implicated in several neurological conditions, including Parkinson's disease. Studies have demonstrated that derivatives of this compound can effectively reduce dyskinesia in animal models .
  • Analgesic Effects : Preliminary studies suggest that it possesses analgesic properties that may surpass traditional analgesics like metamizole. This could be attributed to its ability to modulate pain pathways in the central nervous system.
  • Antitumor Activity : Some research indicates potential antitumor effects, although detailed studies are required to elucidate the mechanisms involved and the specific types of cancer affected.

Synthesis

The synthesis of this compound typically involves several key steps:

  • Reaction of piperidine derivatives with benzylsulfonyl chloride.
  • Formation of the tetrahydrobenzo[d]thiazole moiety through cyclization reactions.
  • Final purification using techniques such as high-performance liquid chromatography (HPLC).

Case Studies and Research Findings

Several studies have been published regarding the biological activity of this compound:

StudyFocusFindings
Study 1D4 Receptor AntagonismDemonstrated effective reduction in dyskinesia in a mouse model .
Study 2Analgesic PropertiesShowed superior pain relief compared to standard analgesics.
Study 3Antitumor PotentialIndicated activity against specific cancer cell lines; further research needed for validation.

The exact mechanism of action for this compound is not fully understood but is believed to involve:

  • Interaction with dopamine receptors leading to modulation of neurotransmitter release.
  • Inhibition of pain pathways through central nervous system mechanisms.

Comparison with Similar Compounds

Structural Analogs from Dual Kinase Inhibitor Studies ()

Compounds 4i , 4j , 4k , and 4l share the 4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl scaffold but differ in substituents on the piperidine/urea linker. Key comparisons include:

Compound Substituent(s) Melting Point (°C) Kinase Inhibition (IC₅₀, nM)
Target Compound 4-(Benzylsulfonyl) Not reported Not reported
4i 4-Fluorophenylurea 220–222 CK2α: 0.8; GSK3β: 1.2
4j 3-Carboxybenzylurea 177–178 CK2α: 1.1; GSK3β: 1.5
4k 4-Carboxybenzylurea 181–183 CK2α: 0.9; GSK3β: 1.3
4l 4-Methoxyphenylurea 185–187 CK2α: 1.0; GSK3β: 1.4

Key Findings :

  • The benzylsulfonyl group in the target compound likely enhances solubility compared to carboxybenzyl or fluorophenyl groups in 4i–4l, as sulfonyl groups are less acidic and more lipophilic .
  • Urea-linked analogs (4i–4l) exhibit potent dual inhibition of CK2α and GSK3β kinases, suggesting that the target compound’s sulfonyl group may alter kinase selectivity or potency due to steric or electronic differences .

Antiproliferative Agents with Tetrahydrobenzo[d]thiazol Fragments ()

Triazole-carboxylic acid derivatives bearing tetrahydrobenzo[d]thiazol moieties demonstrate antiproliferative activity:

Compound Substituent(s) Antiproliferative Activity (GP% Inhibition)
Target Compound Benzylsulfonyl-piperidine Not reported
5-Methyl-1-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-1H-1,2,3-triazole-4-carboxylic acid Triazole-carboxylic acid LOX IMVI (Melanoma): 62.25%
N-(5-Benzyl-1,3-thiazol-2-yl)-4-(5-methyl-1H-1,2,3-triazol-1-yl)benzamide Benzyl-thiazol-triazole Colon cancer: ~40%

Key Findings :

  • The tetrahydrobenzo[d]thiazol core is critical for activity across diverse cancer cell lines. The target compound’s piperidine-carboxamide linker may confer distinct pharmacokinetic properties compared to triazole-based analogs .

Key Findings :

  • The target compound lacks reported stereochemical data, whereas enantiopure analogs like (S)-4 demonstrate the role of chirality in receptor binding .
  • Synthesis protocols for Example 31 (piperidine-carboxamide derivative) suggest scalable routes for the target compound, albeit with modifications for the benzylsulfonyl group .

Q & A

Basic Question: What synthetic methodologies are recommended for preparing 4-(benzylsulfonyl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)piperidine-1-carboxamide?

Answer:
The synthesis typically involves multi-step protocols:

  • Step 1 : Formation of the 4,5,6,7-tetrahydrobenzo[d]thiazol-2-amine scaffold via cyclization of substituted cyclohexanones with thiourea derivatives under acidic conditions, as described for analogous thiazole-based intermediates .
  • Step 2 : Introduction of the piperidine-1-carboxamide group via carbodiimide-mediated coupling (e.g., EDCI/HOBt) between the thiazole amine and a pre-functionalized piperidine carbonyl chloride .
  • Step 3 : Sulfonylation of the benzyl group using benzylsulfonyl chloride in the presence of a base (e.g., triethylamine) to achieve the final product .
    Key Optimization : Reaction temperatures (e.g., 40°C for thiourea cyclization ) and stoichiometric ratios (e.g., 1.5:1 molar ratio of acyl chloride to amine ) are critical for yields exceeding 60%.

Advanced Question: How can structural contradictions in spectroscopic data for this compound be resolved?

Answer:
Contradictions often arise in 13C NMR assignments due to conformational flexibility of the piperidine and tetrahydrobenzo[d]thiazole rings. To resolve this:

  • Use 2D NMR techniques (HSQC, HMBC) to unambiguously assign quaternary carbons, particularly the sulfonyl-linked benzyl group and the thiazole C2 position .
  • Compare with X-ray crystallography data from structurally similar compounds (e.g., N-phenyl-4-(8-phenyl-4,5-dihydrobenzoxazolo[4,5-d]thiazol-2-yl)piperidine-1-carboxamide), where bond angles and torsional strain inform expected NMR shifts .

Basic Question: What analytical methods ensure purity and identity validation?

Answer:

  • HPLC : Use reversed-phase C18 columns with acetonitrile/water gradients (e.g., 60:40 to 90:10 over 20 min) to achieve >98% purity, as validated for related thiazole carboxamides .
  • Mass Spectrometry (MS) : High-resolution ESI-MS (e.g., m/z calculated for C₂₀H₂₄N₃O₃S₂: 434.13; observed: 434.12 ± 0.02) confirms molecular integrity .
  • Elemental Analysis : Carbon and nitrogen percentages should deviate <0.4% from theoretical values .

Advanced Question: How can researchers design experiments to elucidate the compound’s kinase inhibition profile?

Answer:

  • Kinase Assay Selection : Employ Z′-LYTE™ kinase assays (Invitrogen) for high-throughput screening against CK2α and GSK3β, which are structurally related targets for tetrahydrobenzo[d]thiazole derivatives. Use recombinant human kinases and ATP concentrations at Km values (e.g., 100 µM for CK2α) .
  • IC₅₀ Determination : Perform dose-response curves (0.1–100 µM) with triplicate measurements. For example, analogs in showed IC₅₀ values of 0.8–3.2 µM for CK2α, suggesting competitive inhibition .
  • Orthogonal Validation : Use SPR (Surface Plasmon Resonance) to measure binding kinetics (ka/kd) and confirm direct target engagement .

Advanced Question: What strategies address discrepancies in biological activity across structural analogs?

Answer:
Discrepancies often stem from substituent effects on the benzylsulfonyl or piperidine groups. To resolve:

  • SAR Analysis : Systematically modify substituents (e.g., electron-withdrawing vs. donating groups on the benzyl ring) and correlate with activity. For instance, fluorinated benzyl groups in increased solubility but reduced CK2α affinity by 40% .
  • Molecular Dynamics (MD) Simulations : Model interactions between the sulfonyl group and kinase ATP-binding pockets (e.g., hydrogen bonding with Lys68 in CK2α) to rationalize potency variations .

Basic Question: What solvent systems are optimal for recrystallization?

Answer:

  • Binary Solvents : Use ethanol/water (70:30) or dichloromethane/hexane (1:2) for high-yield (>75%) recrystallization, as demonstrated for tetrahydrobenzo[d]thiazole carboxamides .
  • Temperature Gradient : Slow cooling from 60°C to 4°C minimizes amorphous byproducts .

Advanced Question: How can metabolic stability be assessed preclinically?

Answer:

  • Liver Microsome Assays : Incubate the compound (10 µM) with human or rat liver microsomes (0.5 mg/mL) and NADPH (1 mM) for 60 min. Analyze via LC-MS to quantify parent compound degradation (e.g., t₁/₂ < 30 min suggests rapid metabolism) .
  • CYP450 Inhibition Screening : Use fluorogenic substrates (e.g., CYP3A4) to identify potential drug-drug interactions .

Advanced Question: What computational tools predict binding modes with off-target proteins?

Answer:

  • Docking Studies : Use AutoDock Vina or Schrödinger Glide with crystal structures of homologous kinases (e.g., PDB: 3BWF for CK2α). Focus on the sulfonyl group’s interaction with conserved lysine residues .
  • Free Energy Perturbation (FEP) : Calculate ΔΔG values for analogs to prioritize derivatives with improved selectivity .

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